An In-depth Technical Guide to 5-Butyl-1,3-benzothiazole: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-Butyl-1,3-benzothiazole: Structure, Properties, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed technical overview of 5-Butyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct experimental data on this specific molecule, this document synthesizes information from the broader class of benzothiazoles to project its chemical characteristics, potential synthesis, and pharmacological relevance. The insights provided are grounded in established principles of heterocyclic chemistry and structure-activity relationships within the benzothiazole family.
The Benzothiazole Scaffold: A Privileged Core in Medicinal Chemistry
The 1,3-benzothiazole core is a bicyclic aromatic system where a benzene ring is fused to a thiazole ring.[1][2] This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3][4] Benzothiazole derivatives have been successfully developed into drugs for various conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[3][5]
The inherent properties of the benzothiazole nucleus, such as its planarity and the presence of heteroatoms (nitrogen and sulfur), allow for various non-covalent interactions with biological macromolecules.[6] The benzene ring can be substituted at positions 4, 5, 6, and 7, while the thiazole ring can be functionalized, most commonly at the 2-position. These substitutions significantly modulate the molecule's physicochemical properties and biological activity.[1]
Chemical Structure and Physicochemical Properties of 5-Butyl-1,3-benzothiazole
Chemical Structure
The structure of 5-Butyl-1,3-benzothiazole consists of the core benzothiazole ring system with a butyl group attached to the 5th position of the benzene ring.
Molecular Formula: C₁₁H₁₃NS
Molecular Weight: 191.29 g/mol [7]
Predicted Physicochemical Properties
The introduction of a butyl group at the 5-position is expected to influence the physicochemical properties of the benzothiazole core, primarily by increasing its lipophilicity.
| Property | Predicted Value/Observation | Rationale |
| Physical State | Likely a liquid or low-melting solid at room temperature. | The parent benzothiazole is a liquid, and the butyl chain may lower the melting point.[1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | The nonpolar butyl group will decrease aqueous solubility. |
| LogP | Higher than the parent benzothiazole (LogP ≈ 2.0).[2] | The addition of a four-carbon alkyl chain significantly increases lipophilicity. |
| pKa | The nitrogen atom is weakly basic. | Similar to the parent benzothiazole.[2] |
Synthesis of 5-Butyl-1,3-benzothiazole: A Proposed Pathway
A common and effective method for the synthesis of benzothiazoles involves the condensation of a 2-aminothiophenol with a suitable electrophile.[4][8] For 5-Butyl-1,3-benzothiazole, a plausible synthetic route would start from 4-butylaniline.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 5-Butyl-1,3-benzothiazole.
Experimental Protocol Considerations
-
Thiocyanation of 4-Butylaniline: The synthesis would likely begin with the reaction of 4-butylaniline with ammonium thiocyanate in the presence of a halogen, such as bromine, in a suitable solvent like acetic acid. This reaction introduces a thiocyanate group ortho to the amino group.
-
Reductive Cyclization: The resulting intermediate would then be treated with a reducing agent to convert the thiocyanate to a thiol, followed by condensation with formic acid or a derivative to form the thiazole ring. This one-pot or two-step process is a standard method for creating the benzothiazole core.[8]
Spectroscopic Characterization
The structure of 5-Butyl-1,3-benzothiazole can be confirmed using standard spectroscopic techniques. The expected spectral data would be as follows:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzothiazole ring, with their splitting patterns influenced by the 5-butyl substituent. The butyl group itself would exhibit distinct signals: a triplet for the terminal methyl group, and multiplets for the three methylene groups.
-
¹³C NMR: The carbon NMR would display signals for the nine carbons of the benzothiazole core and the four carbons of the butyl chain.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.29 m/z).[7] Fragmentation patterns would likely involve the loss of the butyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions, C=N stretching of the thiazole ring, and aromatic C=C stretching.[8]
Potential Applications in Drug Discovery and Development
The benzothiazole scaffold is associated with a wide array of biological activities, and substitutions on the benzene ring can fine-tune these properties.[1][4]
Rationale for Pharmacological Interest
The introduction of a lipophilic butyl group at the 5-position can enhance the molecule's ability to cross cell membranes, potentially improving its bioavailability and interaction with intracellular targets.[9] Many biologically active benzothiazoles are substituted on the benzene ring, suggesting that this position is crucial for modulating activity.[3]
Potential Therapeutic Areas
Based on the known activities of other 5-substituted and alkyl-substituted benzothiazoles, 5-Butyl-1,3-benzothiazole could be investigated for the following therapeutic applications:
-
Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer properties.[10] The specific substitution pattern on the benzene ring is critical for this activity.
-
Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in antimicrobial agents.[11]
-
Anti-inflammatory Activity: Substituted benzothiazoles have been explored as anti-inflammatory agents.[4]
-
Neuroprotective Effects: The approved drug Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in neurodegenerative diseases.[5]
Future Research Directions
The logical next steps for evaluating the potential of 5-Butyl-1,3-benzothiazole would involve:
Caption: Workflow for the evaluation of 5-Butyl-1,3-benzothiazole.
Safety and Toxicity Considerations
As with any novel chemical entity, a thorough evaluation of the safety and toxicity profile of 5-Butyl-1,3-benzothiazole would be essential. This would include in vitro cytotoxicity assays and in vivo toxicology studies in animal models. The parent benzothiazole is known to be harmful if ingested, and this potential hazard should be considered for its derivatives.
Conclusion
5-Butyl-1,3-benzothiazole represents an unexplored molecule within the pharmacologically significant benzothiazole family. While direct experimental data is lacking, this guide provides a comprehensive theoretical framework for its chemical structure, properties, synthesis, and potential applications. The addition of a butyl group at the 5-position offers an interesting modification to the core scaffold that could lead to novel biological activities. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound.
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